molecular formula C7H13NO2S B034312 N-Cyclopentylethenesulfonamide CAS No. 104459-73-6

N-Cyclopentylethenesulfonamide

Cat. No.: B034312
CAS No.: 104459-73-6
M. Wt: 175.25 g/mol
InChI Key: VMTQGMPPTPYMTA-UHFFFAOYSA-N
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Description

N-Cyclopentylethenesulfonamide is a sulfonamide derivative characterized by a cyclopentyl group attached to the sulfonamide nitrogen and an ethenesulfonyl backbone. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, catalysis, and materials science. Sulfonamides are valued for their stability, hydrogen-bonding capacity, and tunable electronic properties. This compound’s structural uniqueness lies in its cyclopentyl substituent, which imparts distinct steric and electronic effects compared to other cyclic or acyclic analogs.

Properties

CAS No.

104459-73-6

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

N-cyclopentylethenesulfonamide

InChI

InChI=1S/C7H13NO2S/c1-2-11(9,10)8-7-5-3-4-6-7/h2,7-8H,1,3-6H2

InChI Key

VMTQGMPPTPYMTA-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)NC1CCCC1

Canonical SMILES

C=CS(=O)(=O)NC1CCCC1

Synonyms

Ethenesulfonamide, N-cyclopentyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

The cyclopentyl group in N-Cyclopentylethenesulfonamide introduces moderate steric hindrance compared to bulkier cyclohexyl or smaller methyl groups. For instance:

  • Its molecular weight (239.33 g/mol) and lipophilicity (logP ~2.8) differ from the cyclopentyl analog due to the larger ring size .
  • N-Methylbenzenesulfonamide : Smaller methyl substituents lower steric hindrance, increasing reaction rates in catalytic processes but decreasing thermal stability compared to cyclic analogs.

Spectroscopic Properties

  • Example : (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits distinct $ ^1H $ NMR signals for aromatic protons (δ 6.5–8.0 ppm) and sulfonamide protons (δ 3.1–3.5 ppm). The cyclopentyl analog would lack aromatic substituents but show characteristic upfield shifts for aliphatic protons (δ 1.5–2.5 ppm) .
  • FT-IR : Sulfonamide S=O stretches typically appear at 1150–1350 cm$ ^{-1} $, consistent across analogs.

Data Table: Key Properties of Selected Sulfonamides

Property This compound (Inferred) N-Cyclohexylbenzenesulfonamide N-Methylbenzenesulfonamide
Molecular Weight (g/mol) ~215–225 239.33 171.21
logP (Predicted) ~2.3–2.6 ~2.8 ~1.5
Steric Bulk Moderate (cyclopentyl) High (cyclohexyl) Low (methyl)
Typical Applications Catalysis, chiral ligands Antimicrobial agents Solubility enhancers

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